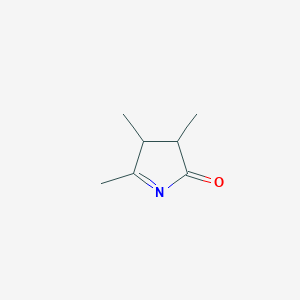

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one

Description

Structure

3D Structure

Properties

CAS No. |

111862-11-4 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3,4,5-trimethyl-3,4-dihydropyrrol-2-one |

InChI |

InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,1-3H3 |

InChI Key |

LFPKRQPACWFFHS-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)N=C1C)C |

Canonical SMILES |

CC1C(C(=O)N=C1C)C |

Synonyms |

2H-Pyrrol-2-one,3,4-dihydro-3,4,5-trimethyl-(9CI) |

Origin of Product |

United States |

Reaction Mechanisms, Regioselectivity, and Stereocontrol in Dihydropyrrolone Synthesis

Detailed Mechanistic Pathways of Dihydropyrrolone Cyclization Reactions

The formation of the dihydropyrrolone ring can be achieved through several mechanistic pathways, primarily involving cyclization reactions. The specific pathway often depends on the starting materials and reaction conditions.

One common strategy is the reductive cyclization of a precursor containing both a nitro group and a ketone. For instance, a γ-nitrohexanonepyrrole can undergo reductive cyclization using zinc in the presence of an ammonium (B1175870) formate (B1220265) promoter to yield a tetrahydropyrrin, a related heterocyclic structure. nih.gov This process involves the reduction of the nitro group to an amine, which then intramolecularly attacks the ketone carbonyl, followed by dehydration to form the cyclic imine, which exists in equilibrium with its enamine tautomer, the dihydropyrrolone ring.

Another significant pathway is the lactamization of furanone precursors. Dihydropyrrolone analogues can be synthesized through a lactone-lactam conversion of corresponding lactone intermediates. mdpi.comnih.gov This reaction typically involves treating a brominated furanone with ammonia (B1221849) or a primary amine, which opens the lactone ring and subsequently forms the more stable lactam (dihydropyrrolone) ring. mdpi.com

Intramolecular cyclization reactions, such as the Prins cyclization, also offer a route to related heterocyclic systems and illustrate relevant mechanistic principles. The generally accepted mechanism for the Prins cyclization involves the generation of an oxocarbenium ion intermediate from an alkenol and an aldehyde. nih.gov This intermediate undergoes an endo-dig cyclization, and the resulting cyclic carbocation is trapped by a nucleophile. nih.gov While this example leads to oxygen-containing heterocycles, the fundamental steps of generating a reactive intermediate that cyclizes intramolecularly are applicable to nitrogen-containing rings as well.

1,3-Dipolar cycloadditions represent a powerful tool for constructing five-membered rings. In the context of pyrrolidine (B122466) synthesis, the reaction of an isatin-derived azomethine ylide with a dipolarophile proceeds via a concerted [3+2] cycloaddition. mdpi.com A plausible mechanism involves the nucleophilic carbons of the ylide adding to the electron-deficient carbons of the dipolarophile through a specific transition state, leading directly to the spiro-fused pyrrolidine ring system. mdpi.com

Finally, transition-metal-catalyzed cycloisomerization reactions provide another advanced route. For example, rhodium-catalyzed asymmetric redox cycloisomerization of 1,4-diynes containing an allylic alcohol has been shown to produce multifunctional pyrrolidines. researchgate.net The mechanism deviates from classical enyne cycloisomerizations and is initiated at the allylic alcohol moiety. researchgate.net

Regioselective Control in Dihydropyrrolone Ring Formation

Regioselectivity, the control over which of two or more possible constitutional isomers is formed, is a critical challenge in the synthesis of substituted dihydropyrrolones. The final substitution pattern on the heterocyclic ring is determined by the regiochemical course of the key bond-forming steps.

In 1,3-dipolar cycloaddition reactions , such as those involving münchnones or nitrones, several factors dictate the regiochemical outcome. researchgate.netnih.govrsc.org Steric effects are often a major driving force, favoring the approach of the reactants that minimizes steric hindrance between bulky substituents. nih.govresearchgate.net Electronic factors, explained by frontier molecular orbital (FMO) theory, also play a role, but can sometimes provide inaccurate predictions. researchgate.netresearchgate.net More reliable predictions have been achieved using Pearson's Hard and Soft Acids and Bases (HSAB) principle, where the pairing of local softness is a good predictor for the major regioisomer. nih.govresearchgate.net The nature of the substituent on the dipolarophile can also completely switch the regioselectivity of the cycloaddition. rsc.org

For C-H functionalization reactions, which offer a direct way to build complexity on a pre-formed ring or construct the ring itself, regioselectivity is paramount. mdpi.comnih.gov In the iron-mediated C-H functionalization of unactivated alkynes to form dihydropyrrolones, excellent regioselectivity is observed for unsymmetrical alkynes. nih.gov The reaction proceeds via the formation of cyclic organoiron species, and the regioselectivity is governed by thermodynamic control, favoring the more stable intermediate. nih.gov In other systems, such as the functionalization of 6,5-fused heterocycles, the inherent electronic properties of the rings often lead to preferential reaction at the more electron-rich five-membered ring. mdpi.com Overcoming this intrinsic reactivity to functionalize the six-membered ring often requires the use of directing groups, which chelate to the metal catalyst and guide it to a specific C-H bond. mdpi.comrsc.org

The choice between stoichiometric and catalytic reagents can have a profound impact on the regioselectivity of a reaction. researchgate.netrsc.org A notable example is the iron-mediated C-H functionalization for dihydropyrrolone synthesis. nih.gov Under stoichiometric conditions using cyclopentadienyliron dicarbonyl-based complexes, the C-H functionalization of unsymmetrical alkynes occurs at the more-substituted terminus of the alkyne. nih.gov This outcome is under thermodynamic control and diverges significantly from the regioselectivity observed in related catalytic processes, which often favor the less sterically hindered position. nih.gov

This divergence highlights a key principle: stoichiometric reagents, which are consumed in the reaction, can form stable intermediates whose relative energies dictate the product distribution. In contrast, catalytic cycles involve transient intermediates, and the regioselectivity is often determined by the relative activation energies of competing pathways. rsc.org Catalytic methods are generally preferred for their efficiency and atom economy, but stoichiometric processes can provide access to alternative regioisomers that are otherwise difficult to obtain. nih.govrsc.org

The following table summarizes the contrasting regiochemical outcomes observed in C-H functionalization for dihydropyrrolone synthesis.

| Condition | Reagent Type | Controlling Factor | Regiochemical Outcome |

| Iron-Mediated | Stoichiometric | Thermodynamic | Functionalization at the more-substituted alkyne terminus |

| Typical Catalytic | Catalytic | Kinetic | Functionalization often at the less-substituted/sterically accessible position |

Stereochemical Outcomes and Induction in Dihydropyrrolone Synthesis

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is crucial, especially when synthesizing chiral molecules with potential biological activity. This involves managing both enantioselectivity (control of mirror images) and diastereoselectivity (control of stereoisomers that are not mirror images).

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. This is typically achieved using chiral catalysts, auxiliaries, or reagents. In catalytic asymmetric annulation processes, chiral isothiourea catalysts can promote the formation of dihydropyranones with high enantioselectivity. researchgate.net The proposed mechanisms involve either a Michael addition-lactonization pathway or a 1,2-addition followed by a researchgate.netresearchgate.net-rearrangement, with the chiral catalyst controlling the facial selectivity of the key bond-forming step. researchgate.net

In the catalytic enantioselective synthesis of spirocycles via Diels-Alder reactions, the high acidity and confined chiral microenvironment of an imidodiphosphorimidate (IDPi) catalyst controls the stereochemical outcome. nih.gov The catalyst activates the dienophile and provides a chiral pocket that favors the approach of the diene from one specific face, leading to high enantioselectivity. nih.gov Computational studies suggest that the catalyst's counteranion can adopt a displaced stacking arrangement to accommodate the incoming substrate, reminiscent of enzymatic catalysis. nih.gov

Solvent choice can also be critical. In the organocatalytic synthesis of enantioenriched 1,4-dihydropyridines, significant asymmetric induction was achieved only when using toluene (B28343) as the solvent, highlighting the subtle but powerful role of the reaction environment in stereocontrol. rsc.org

Diastereocontrol is essential when creating multiple stereocenters in a single molecule. In many cyclization and cycloaddition reactions, the relative stereochemistry of the newly formed centers can be controlled with high precision.

For example, the silyl-Prins cyclization to form cis-2,6-disubstituted dihydropyranes proceeds with high diastereoselectivity. nih.gov This is attributed to the reactants adopting a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov Similarly, a general model for intramolecular Michael reactions proposes that the stereochemical outcomes can be rationalized by a dipole-minimized chair transition-state model, which accurately predicts the formation of specific diastereomers. nih.gov

Three-component 1,3-dipolar cycloaddition reactions to form N-fused pyrrolidinyl spirooxindoles have been shown to proceed with excellent diastereoselectivities (up to >99:1 dr). mdpi.com This high level of control arises from the highly organized transition state of the concerted cycloaddition, where the relative orientation of the three reacting components is fixed. Intramolecular nitrone cycloadditions have also been reported to afford cycloadducts with complete stereoselection, demonstrating powerful diastereocontrol. documentsdelivered.com

The following table provides examples of high diastereoselectivity achieved in relevant cyclization reactions.

| Reaction Type | Key Feature | Achieved Diastereoselectivity | Reference |

| Silyl-Prins Cyclization | Chair-like transition state | Predominantly cis isomer | nih.gov |

| 1,3-Dipolar Cycloaddition | Three-component reaction | Up to >99:1 dr | mdpi.com |

| Intramolecular Nitrone Cycloaddition | Covalent tether between reactants | Complete stereoselection | documentsdelivered.com |

Identification and Role of Reactive Intermediates in Dihydropyrrolone Pathways

The synthesis of 3,4,5-trimethyl-3,4-dihydropyrrol-2-one, like many heterocyclic compounds, proceeds through a series of transient, highly reactive intermediates that dictate the reaction pathway and stereochemical outcome. Understanding the nature and behavior of these intermediates is crucial for optimizing synthetic strategies and controlling product formation. Key reactive species implicated in the formation of substituted dihydropyrrolones include N-acyliminium ions and enamines. arkat-usa.org

The formation of the dihydropyrrolone ring often involves an intramolecular cyclization, where the key bond-forming step occurs within a single molecule. The specific reactive intermediates involved are typically dictated by the choice of starting materials and reaction conditions. Common strategies for constructing the 3,4-dihydropyrrol-2-one core often rely on the generation of an electrophilic nitrogen species, such as an N-acyliminium ion, which can then be trapped by an intramolecular nucleophile. acs.org Alternatively, pathways involving enamine intermediates provide a nucleophilic carbon atom that can initiate the ring-closing cascade. cas.cn

N-Acyliminium Ions as Key Electrophiles

N-acyliminium ions are powerful electrophilic intermediates widely utilized in the synthesis of nitrogen-containing heterocycles. researchgate.net Their enhanced reactivity compared to simple iminium ions makes them particularly effective in cyclization reactions. arkat-usa.org In the context of this compound synthesis, an N-acyliminium ion can be generated from a suitable acyclic precursor, such as an α-amidoalkylated carbonyl compound.

The general mechanism involves the formation of the N-acyliminium ion, which is then poised for intramolecular attack by a nucleophilic moiety within the same molecule. The regioselectivity of this cyclization is controlled by the position of the nucleophilic and electrophilic centers.

Spectroscopic Characterization and Trapping Studies:

Direct observation of N-acyliminium ions can be challenging due to their transient nature. However, low-temperature NMR spectroscopy has been successfully employed to characterize these reactive species in related systems. nih.gov These studies provide valuable insight into the electronic and conformational properties of the intermediates, which in turn influence their reactivity and the stereochemistry of the cyclization. nih.gov

Chemical trapping experiments offer further evidence for the existence of N-acyliminium ions. In these experiments, a potent external nucleophile is introduced to the reaction mixture to intercept the intermediate before it can undergo intramolecular cyclization. figshare.comnih.gov The formation of a trapped product provides strong evidence for the transient existence of the N-acyliminium ion.

| Experimental Technique | Observable/Data | Inferred Intermediate Property |

| Low-Temperature NMR | Chemical shifts (¹H, ¹³C), coupling constants | Electronic distribution, conformational preferences |

| Chemical Trapping | Isolation and characterization of trapped product | Confirmation of the presence of the reactive intermediate |

| Computational Modeling | Transition state energies, reaction coordinates | Reaction pathway energetics, prediction of stereoselectivity |

This table presents common experimental and computational techniques used to study reactive intermediates in analogous systems.

The Role of Enamine Intermediates and Tautomerism

Enamines are another critical class of reactive intermediates in the synthesis of pyrrolidine and dihydropyrrolone derivatives. cas.cn They are typically formed from the reaction of a secondary amine with a carbonyl compound. The defining feature of an enamine is its nucleophilic α-carbon, which can participate in a variety of bond-forming reactions.

In the synthesis of this compound, an enamine intermediate can be formed from an acyclic precursor containing both a secondary amine and a carbonyl group. This enamine can then undergo an intramolecular cyclization to form the dihydropyrrolone ring.

Imine-Enamine Tautomerism:

| Intermediate | Key Structural Feature | Role in Reaction |

| N-Acyliminium Ion | Electrophilic carbon adjacent to nitrogen | Promotes intramolecular nucleophilic attack |

| Enamine | Nucleophilic α-carbon | Initiates ring-closing by attacking an electrophilic center |

This interactive table summarizes the key features and roles of the primary reactive intermediates discussed.

Computational Insights into Reaction Pathways

Computational chemistry provides a powerful tool for elucidating the mechanisms of complex organic reactions, including the formation of dihydropyrrolones. nih.gov Density functional theory (DFT) calculations can be used to model the structures and energies of reactants, transition states, and intermediates along a proposed reaction coordinate. nih.gov

These studies can help to:

Determine the relative energies of different potential intermediates and transition states.

Predict the stereochemical outcome of a reaction by analyzing the energies of competing diastereomeric transition states.

Gain insight into the role of catalysts in promoting specific reaction pathways.

For the synthesis of this compound, computational modeling could be used to compare the feasibility of pathways involving N-acyliminium ions versus those proceeding through enamine intermediates, and to predict the preferred stereochemistry of the final product.

Derivatization and Functionalization Strategies of Dihydropyrrol 2 Ones

Functionalization of the Dihydropyrrolone Ring System

The modification of the dihydropyrrolone scaffold is essential for creating analogues and probing structure-activity relationships. Modern synthetic methodologies offer powerful tools for achieving this, including cross-coupling reactions for installing new carbon-carbon bonds and direct C-H functionalization to modify the core structure without pre-installed functional groups.

Introduction of Alkynyl Substituents via Cross-Coupling Reactions

The introduction of acetylene (B1199291) moieties into organic molecules is a valuable strategy in medicinal chemistry, and the Sonogashira cross-coupling reaction is a primary method for achieving this. nih.gov This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.gov

In the context of dihydropyrrolones, this strategy has been successfully employed to synthesize novel alkyne-substituted analogues from brominated DHP precursors. researchgate.netnih.gov The process involves the initial synthesis of a brominated dihydropyrrolone, which then serves as the substrate for the Sonogashira coupling. The reaction proceeds in moderate to high yields, demonstrating its efficiency for derivatizing the DHP core. researchgate.netnih.gov Structure-activity relationship studies on these synthesized compounds have revealed that the presence and position of alkynyl groups can significantly influence biological activity. For instance, di-alkynyl substituents at an exocyclic position have been shown to possess higher activity in certain biological assays compared to their mono-alkynyl counterparts. nih.govnih.gov

Table 1: Sonogashira Cross-Coupling for Dihydropyrrolone Functionalization

| Feature | Description |

|---|---|

| Reaction Type | Sonogashira Cross-Coupling nih.gov |

| Reactants | Brominated Dihydropyrrolone, Terminal Alkyne researchgate.netnih.gov |

| Catalyst System | Palladium catalyst and Copper co-catalyst nih.gov |

| Bond Formed | Carbon-carbon bond between the DHP ring and the alkyne nih.gov |

| Yields | Moderate to high researchgate.netnih.gov |

Late-Stage Functionalization Approaches for Complex Dihydropyrrolones

Late-stage functionalization (LSF) is a powerful synthetic strategy that aims to modify complex molecules, such as drug candidates or natural products, in the final steps of a synthetic sequence. nih.govnih.gov This approach avoids the need for de novo synthesis for each new analogue, thereby accelerating the drug discovery process. nih.gov LSF is particularly valuable for introducing diverse functional groups into a core scaffold to explore its chemical space and optimize properties like potency and druggability. nih.gov

Direct C-H Functionalization of Dihydropyrrolones

Direct C-H functionalization has emerged as a highly atom- and step-economical tool in organic synthesis. nih.gov This approach circumvents the need for pre-functionalized substrates (e.g., halides or organometallics) by directly converting an inert C-H bond into a new C-C, C-N, or C-O bond. nih.gov Transition-metal catalysis, particularly with palladium, is a common strategy for achieving C-H activation. nih.govresearchgate.net

In many cases, the reaction's selectivity is controlled by a directing group within the substrate, which coordinates to the metal catalyst and delivers it to a specific, often proximal, C-H bond. nih.gov For a dihydropyrrolone molecule, the lactam carbonyl or other substituents could potentially act as directing groups to guide functionalization to specific positions on the ring or its side chains. nih.govresearchgate.net Palladium-catalyzed reactions have been developed to form various bonds, including carbon-nitrogen bonds, which are crucial features in many biologically active molecules. nih.gov While challenges remain in achieving high selectivity, especially for distal C-H bonds, the development of new ligands and catalytic systems continues to expand the scope of this powerful methodology for modifying heterocyclic structures like dihydropyrrolones. researchgate.netresearchgate.net

Heterocyclic Transformations Involving Dihydropyrrolone Derivatives

Beyond substituting the existing ring, the dihydropyrrolone core itself can be chemically transformed into other heterocyclic systems. These transformations, such as ring-opening to form linear intermediates or aromatization to create pyrroles, significantly expand the structural diversity that can be accessed from a common DHP precursor.

Ring-Opening/Ring-Closing Lactamization Sequences

The dihydropyrrolone structure, being a cyclic amide (lactam), can be involved in ring-opening and ring-closing reactions. The synthesis of the DHP ring itself often involves a lactamization step, which is a ring-closure reaction. researchgate.net One common route is the conversion of a lactone (cyclic ester) intermediate into the corresponding lactam. researchgate.netnih.gov This transformation highlights the accessibility of the lactam structure from other cyclic precursors.

Conversely, the lactam bond can be cleaved through hydrolysis (ring-opening) to yield a linear γ-amino acid. This open-chain form can then be subjected to further chemical modifications before a subsequent ring-closing lactamization step to generate a new, functionalized dihydropyrrolone derivative. Such a sequence allows for modifications that might be difficult to achieve on the intact heterocyclic ring. The efficiency of the ring-closure step depends on factors such as the substituents on the carbon chain and the reaction conditions employed. youtube.com

Conversion of Dihydropyrrolones to Pyrrole (B145914) Derivatives

Dihydropyrrolones are partially saturated precursors to aromatic pyrroles. The conversion of the dihydropyrrolone ring to a pyrrole involves an oxidation or elimination reaction to introduce a second double bond and achieve aromaticity. This transformation is a valuable synthetic tool, as pyrroles are a ubiquitous structural motif in pharmaceuticals and natural products. organic-chemistry.org

One established method involves the base-induced elimination from a suitably substituted dihydropyrrole. rsc.org Another approach is the dehydrative cyclization of γ-amino enone intermediates, which can be derived from dihydropyrrolones, to furnish the pyrrole ring. nih.gov The specific conditions required for this aromatization step depend on the substitution pattern of the dihydropyrrolone precursor. This conversion allows for the synthesis of highly substituted pyrroles that might be otherwise difficult to access, leveraging the established chemistry of the dihydropyrrolone scaffold. organic-chemistry.orgnih.gov

Construction of Spiro-γ-Lactam Scaffolds

Spiro-γ-lactams are a significant class of spirocyclic compounds found in a wide array of bioactive natural products and synthetic molecules. rsc.org Their rigid, three-dimensional structure makes them attractive scaffolds in drug discovery. The construction of these spirocyclic systems from precursors like 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can be achieved through various synthetic methodologies, with cycloaddition reactions being particularly prominent.

One of the most effective methods for constructing spiro-γ-lactam frameworks is the [3+2] cycloaddition reaction. Current time information in Le Flore County, US. This approach involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. In the context of derivatizing a dihydropyrrolone, the lactam ring itself can act as or be modified to participate as a dipolarophile, reacting with a 1,3-dipole. For instance, an azomethine ylide can react with the double bond of the dihydropyrrolone ring to yield spiropyrrolidine structures. researchgate.net

Key strategies for forming spiro-γ-lactams include:

1,3-Dipolar Cycloadditions: This is a powerful tool for creating spiro-heterocycles. nih.govnih.gov The exocyclic C=C bond of a derivatized dihydropyrrolone or an endocyclic double bond can serve as the dipolarophile, reacting with various dipoles like nitrile oxides or azomethine ylides to form the spiro junction. researchgate.netnih.gov

Radical Cyclization: Tandem radical cyclization reactions can be employed to build complex spirocyclic systems. This method can involve the formation of a carbon-centered radical that subsequently adds across the double bond of the lactam ring in an intramolecular fashion. strath.ac.uk

Rearrangement Reactions: Certain molecular rearrangements, such as those initiated by halonium ions or involving nitrogen insertion into prochiral ketones, can lead to the formation of chiral γ-lactams, providing a pathway to enantiomerically enriched spiro-compounds. nih.gov

The table below summarizes representative cycloaddition strategies used in the synthesis of spiro-lactam systems.

| Cycloaddition Type | Reactants | Product Type | Key Features |

| [3+2] Dipolar Cycloaddition | Dihydropyrrolone (as dipolarophile), Azomethine Ylide (as 1,3-dipole) | Spiropyrrolidine-lactam | High stereoselectivity, atom economy. researchgate.net |

| [3+2] Dipolar Cycloaddition | Dihydropyrrolone derivative, Nitrile Oxide | Spiro-oxazoline-lactam | Access to diverse heterocyclic scaffolds. nih.gov |

| Formal [3+2] Cycloaddition | Imine derivative, Dipolarophile component | Spiro-γ-lactam | Used in the synthesis of natural product cores. Current time information in Le Flore County, US. |

Structure-Reactivity Relationships in Dihydropyrrolone Derivatization

The reactivity of the this compound scaffold is intrinsically linked to its electronic and steric properties. The presence and position of the three methyl groups, the carbonyl group, the nitrogen heteroatom, and the endocyclic double bond all contribute to its chemical behavior in derivatization reactions.

The influence of the methyl substituents on reactivity can be summarized as follows:

Steric Hindrance: The methyl groups at C-3, C-4, and C-5 can sterically hinder the approach of reagents. This effect is particularly pronounced at the C-4 and C-5 positions, potentially directing incoming reagents to the less hindered face of the molecule or influencing the stereochemical outcome of reactions.

Electronic Effects: Methyl groups are weakly electron-donating through hyperconjugation and induction. This "methyl effect" can subtly alter the electron density of the double bond and adjacent atoms, thereby modifying the rate and regioselectivity of reactions like electrophilic additions or cycloadditions. nih.gov For instance, the electron-donating nature of the methyl groups can increase the nucleophilicity of the C=C bond, making it more reactive towards certain electrophiles.

The table below outlines the key structural features of this compound and their expected influence on its reactivity.

| Structural Feature | Position | Electronic Influence | Steric Influence | Predicted Impact on Reactivity |

| Carbonyl Group | C-2 | Strongly electron-withdrawing | Moderate | Activates C-3 for deprotonation; site for nucleophilic attack. |

| Endocyclic Double Bond | C-3/C-4 | Polarized by carbonyl group | Hindered by methyl groups | Site for cycloadditions, Michael additions, and electrophilic additions. Current time information in Le Flore County, US. |

| Methyl Group | C-3 | Electron-donating | Hinders approach to C-3 and C-4 | Modulates double bond reactivity; may direct stereochemistry. |

| Methyl Group | C-4 | Electron-donating | Hinders approach to C-4 and C-3 | Influences regioselectivity of additions to the double bond. |

| Methyl Group | C-5 | Electron-donating | Hinders approach to C-5 and N-1 | Can influence facial selectivity of reactions. |

| Nitrogen Atom | N-1 | Lone pair can participate in conjugation | Accessible for alkylation/acylation | Site for introducing N-substituents. |

Understanding these structure-reactivity relationships is fundamental for designing effective synthetic routes to novel derivatives based on the this compound scaffold.

Spectroscopic Characterization Methodologies for Dihydropyrrol 2 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one, the ¹H NMR spectrum is expected to show signals corresponding to the four different types of protons in the molecule.

The interpretation of the spectrum involves analyzing the chemical shift (δ), which indicates the electronic environment of the proton; the integration, which corresponds to the number of protons generating the signal; and the multiplicity (splitting pattern), which reveals the number of adjacent protons.

Expected ¹H NMR Spectral Data:

C5-CH₃ Protons: These protons are attached to an sp²-hybridized carbon of an enamine-like double bond within the lactam ring. This environment would result in a downfield chemical shift, likely appearing as a singlet.

C3-CH₃ Protons: This methyl group is on a quaternary sp³-hybridized carbon (C3) adjacent to the carbonyl group. Its signal is expected to be a singlet.

C4-H Proton: This single proton is on a tertiary sp³-hybridized carbon (C4) and is coupled to the protons of the C4-methyl group. It would likely appear as a multiplet, potentially a quartet.

C4-CH₃ Protons: This methyl group is attached to the tertiary C4 carbon. Its signal would be split by the C4-H proton, resulting in a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C5-CH₃ | 2.0 - 2.5 | Singlet | 3H |

| C3-CH₃ | 1.2 - 1.6 | Singlet | 3H |

| C4-H | 2.5 - 3.0 | Quartet/Multiplet | 1H |

| C4-CH₃ | 1.0 - 1.4 | Doublet | 3H |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis and Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for the determination of the total number of distinct carbon environments. bhu.ac.in

For this compound, seven distinct signals are expected, corresponding to each of the seven carbon atoms in the structure. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. wisc.eduoregonstate.edu

Expected ¹³C NMR Spectral Data:

C2 (Carbonyl): The carbonyl carbon of the lactam is the most deshielded and will appear significantly downfield, typically in the 170-180 ppm range. uan.mx

C5 (Enamine C=C): This sp² carbon of the double bond, adjacent to the nitrogen, will also be downfield.

C3 (Quaternary C): This sp³ quaternary carbon, alpha to the carbonyl, will appear in the aliphatic region.

C4 (Methine CH): This sp³ methine carbon will also be in the aliphatic region.

Methyl Carbons (C3-CH₃, C4-CH₃, C5-CH₃): The three methyl carbons will appear in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 175 - 185 |

| C5 | 140 - 150 |

| C3 | 115 - 125 |

| C4 | 40 - 50 |

| C5-CH₃ | 15 - 25 |

| C4-CH₃ | 10 - 20 |

| C3-CH₃ | 20 - 30 |

Note: These are estimated values based on typical chemical shift ranges for lactams and substituted alkenes. Actual experimental values may vary. uan.mxnih.gov

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a key cross-peak would be observed between the C4-H proton and the C4-CH₃ protons, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively assign the chemical shifts of C4, C3-CH₃, C4-CH₃, and C5-CH₃ by linking their known proton shifts to their corresponding carbon signals.

The protons of the C5-CH₃ group correlating to carbons C5 and C4 .

The protons of the C3-CH₃ group correlating to carbons C3 , C2 (carbonyl) , and C4 .

The C4-H proton correlating to carbons C3 , C5 , C3-CH₃ , and C4-CH₃ . These correlations would piece together the entire ring structure and the placement of all substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. libretexts.org The molecular ion peak (M⁺) for this compound (formula C₇H₁₁NO) would be expected at an m/z corresponding to its molecular weight.

Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of lactams is often initiated by cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom. nih.govrsc.orgnih.gov

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common initial fragmentation, leading to a peak at [M-15]⁺.

Cleavage of the lactam ring: The five-membered ring can undergo cleavage, often with the loss of carbon monoxide (CO), resulting in a peak at [M-28]⁺. researchgate.net

McLafferty Rearrangement: If a gamma-hydrogen is available, this rearrangement can occur, though it is less straightforward in this specific cyclic structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Description |

|---|---|---|

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 110 | [C₆H₈NO]⁺ | Loss of •CH₃ |

| 97 | [C₆H₁₁N]⁺ | Loss of CO |

| 82 | [C₅H₈N]⁺ | Loss of CO and •CH₃ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition. nih.govlibretexts.org

While a low-resolution instrument would show a peak at m/z 125, it could not distinguish between this compound and other isomers or compounds with different formulas but the same nominal mass. HRMS provides the exact mass, which is unique to a specific elemental formula. youtube.com

Calculated Exact Mass of C₇H₁₁NO: 125.0841 Da

Example of a different formula with the same nominal mass (C₆H₇N₃): 121.0640 Da

An experimentally measured mass that matches the calculated exact mass for C₇H₁₁NO to within a few parts per million (ppm) provides definitive confirmation of the molecular formula.

X-ray Crystallography for Definitive Structural Characterization

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. nih.gov

Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the exact position of every atom in the molecule can be determined. This provides unambiguous information on:

Connectivity: Confirming the bonding arrangement of the atoms.

Bond Lengths and Angles: Providing precise measurements of all intramolecular distances and angles. mdpi.com

Stereochemistry: In the case of this compound, it would definitively establish the relative stereochemistry of the methyl groups at the C3 and C4 positions (i.e., whether they are cis or trans to each other).

Conformation: Revealing the exact shape and conformation of the five-membered ring in the crystal lattice.

Successful structure determination by X-ray crystallography provides the ultimate proof of the molecular structure, complementing the data obtained from spectroscopic methods like NMR and MS. researchgate.net

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, including its absolute configuration. For chiral molecules like this compound, which possesses stereocenters at the C3 and C4 positions, SCXRD can distinguish between enantiomers by analyzing the anomalous dispersion of X-rays by the atoms. nih.gov

The process involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. This allows for the unequivocal assignment of the R/S configuration at each chiral center. nih.govresearchgate.net The successful growth of a suitable single crystal is a critical prerequisite for this analysis. nih.gov

The crystallographic data obtained provides detailed information on bond lengths, bond angles, and torsion angles, offering invaluable insight into the molecule's conformation in the solid state. For this compound, this would reveal the relative orientation of the three methyl groups and the conformation of the five-membered lactam ring.

Table 1: Representative Crystallographic Data for a Dihydropyrrol-2-one Derivative This table presents hypothetical data illustrative of a typical SCXRD analysis for a compound like this compound.

| Parameter | Value |

| Chemical Formula | C₇H₁₁NO |

| Formula Weight | 125.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.056(3) |

| b (Å) | 7.354(2) |

| c (Å) | 22.485(7) |

| β (°) | 104.10(2) |

| Volume (ų) | 1774.1(9) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.170 g/cm³ |

| R-factor (%) | 4.5 |

| Flack Parameter | 0.02(5) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.gov It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. oregonstate.edu

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the cyclic amide (lactam) ring. The N-H bond of the lactam would also produce a distinct absorption. Additionally, absorptions corresponding to C-H bonds of the methyl and methine groups, as well as C-N and C-C bond vibrations, would be present. pharmatutor.orglibretexts.org The exact position of these peaks provides clues about the molecular environment. researchgate.net

The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region." oregonstate.edu This area contains complex vibrational patterns that are unique to a specific molecule, allowing for definitive identification when compared against a reference spectrum.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretching | 3200 - 3400 | Medium |

| C-H (sp³ hybridized) | Stretching | 2850 - 2960 | Medium |

| C=O (Lactam, 5-membered ring) | Stretching | 1680 - 1720 | Strong |

| C-N | Stretching | 1200 - 1350 | Medium |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Dihydropyrrolones

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. cas.czcas.cz Circular Dichroism (CD) spectroscopy is a principal method in this category, providing information about the stereochemical features of a molecule in solution. nih.gov

A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength. For a chiral molecule like this compound, the presence of stereocenters will give rise to a characteristic CD spectrum. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This makes CD an invaluable tool for determining enantiomeric purity and assigning absolute configuration, often by comparing experimental spectra to those predicted by quantum chemical calculations. nih.govnih.gov

The electronic transitions of the lactam chromophore in the dihydropyrrolone ring are primarily responsible for the signals observed in the CD spectrum. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms surrounding the chromophore, making the technique exquisitely sensitive to the molecule's absolute configuration. mtu.edulu.se

Table 3: Representative Circular Dichroism Data for a Chiral Dihydropyrrolone This table presents hypothetical data for one enantiomer of a chiral dihydropyrrolone.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 210 | +15,000 |

| 245 | -8,500 |

| 280 | +2,100 |

Complementary Spectroscopic Techniques for Comprehensive Characterization

While the aforementioned techniques provide specific structural and stereochemical information, a comprehensive characterization of this compound requires the integration of data from other spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for establishing the carbon-hydrogen framework of a molecule.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the N-H proton, the three methyl groups, and the protons at C3 and C4.

¹³C NMR would reveal the number of chemically distinct carbon atoms, with characteristic chemical shifts for the carbonyl carbon, the two stereocenter carbons (C3 and C4), the C5 carbon, and the three methyl carbons. mdpi.com

2D NMR techniques (like COSY and HSQC) would be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, corroborating the proposed connectivity. For this compound, the molecular ion peak would confirm its molecular weight, and characteristic fragmentation would likely involve the loss of methyl groups or cleavage of the lactam ring. scielo.br

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, solvent dependent.

| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| C=O | - | 175 - 180 |

| N-H | 6.5 - 8.0 (broad) | - |

| C3-H | 2.2 - 2.6 | 40 - 45 |

| C4-H | 2.5 - 2.9 | 45 - 50 |

| C5-CH₃ | 1.9 - 2.2 | 15 - 20 |

| C3-CH₃ | 1.0 - 1.3 | 10 - 15 |

| C4-CH₃ | 1.1 - 1.4 | 12 - 18 |

Computational Chemistry and Theoretical Studies on Dihydropyrrol 2 One Systems

Density Functional Theory (DFT) Calculations Applied to Dihydropyrrolones

Density Functional Theory (DFT) has become a predominant quantum mechanical method for studying systems up to several hundred atoms, offering a favorable balance between computational cost and accuracy. It is extensively used to investigate molecular structures, reaction pathways, and electronic properties of organic molecules like dihydropyrrolones.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy conformation of a molecule. youtube.comyoutube.com For dihydropyrrolone systems, DFT methods are employed to predict stable three-dimensional structures. This process involves iteratively solving the DFT equations to minimize the energy with respect to the 3D coordinates of the atoms. researchgate.net The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVPP) is crucial for obtaining accurate results that correlate well with experimental data. chemrxiv.orgnottingham.ac.uk

Once an optimized geometry is obtained, a detailed electronic structure analysis can be performed. This includes the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide critical information about the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack. scispace.com The HOMO-LUMO energy gap is a key indicator of chemical stability. scispace.com

Table 1: Typical Parameters for DFT Geometry Optimization of Lactam Systems

| Parameter | Common Selections | Purpose |

|---|---|---|

| XC Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy, a key component of the total electronic energy. |

| Basis Set | 6-31G(d,p), 6-311+G(d,p), cc-pVTZ, def2-TZVP | A set of mathematical functions used to build molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's geometry and electronic properties. |

| Convergence Criteria | Tight, VeryTight | Determines the thresholds for forces and energy changes to conclude the optimization. |

Transition State Analysis and Reaction Mechanism Elucidation

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions, such as the synthesis or functionalization of dihydropyrrolones. bcrec.idacs.org A key aspect of this is the location of transition states (TS), which are the highest energy points along a reaction coordinate. youtube.comberkeley.edu By identifying the TS, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. chemrxiv.orgresearchgate.net

For instance, in the intramolecular C-H amidation to form γ-lactams, DFT studies can distinguish between a concerted nitrene insertion and a stepwise hydrogen atom abstraction/radical rebound mechanism. nih.govresearchgate.net Calculations can map out the entire reaction pathway, connecting reactants, transition states, intermediates, and products on a potential energy surface. nih.govresearchgate.net This detailed mechanistic insight helps explain experimentally observed regioselectivity and stereoselectivity. researchgate.net

Table 2: Hypothetical Activation Energies for a Dihydropyrrolone Formation Step

| Reaction Pathway | DFT Functional | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Pathway A (Concerted) | B3LYP/6-31G(d) | 25.8 |

| Pathway B (Stepwise) | B3LYP/6-31G(d) | 19.5 |

| Pathway A (Concerted) | M06-2X/6-311+G(d,p) | 24.2 |

| Pathway B (Stepwise) | M06-2X/6-311+G(d,p) | 18.1 |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and assignment of experimental data. hymarc.orgresearchgate.net The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application of DFT. rsc.orgaps.org Using the Gauge-Including Atomic Orbital (GIAO) method, it is possible to compute the isotropic magnetic shielding constants for each nucleus in a molecule like 3,4,5-trimethyl-3,4-dihydropyrrol-2-one. nih.gov

These calculated shielding values are then typically scaled using a linear regression against experimental data for a set of known compounds to yield predicted chemical shifts. nih.govmdpi.com A strong correlation between the calculated and experimental shifts provides high confidence in the proposed molecular structure. researchgate.net This approach is especially useful for distinguishing between isomers or assigning complex spectra where experimental data alone may be ambiguous. rsc.orgresearchgate.net

Table 3: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Pyrrolidinone Derivative

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) at B3LYP/6-311+G(2d,p) | Difference (ppm) |

|---|---|---|---|

| C2 (C=O) | 175.8 | 176.5 | -0.7 |

| C3 | 35.2 | 34.9 | +0.3 |

| C4 | 28.9 | 29.5 | -0.6 |

| C5 | 55.1 | 54.7 | +0.4 |

Solvent Effects in Theoretical Modeling

Reactions and molecular properties are often significantly influenced by the solvent. Computational models must account for these effects to provide realistic predictions. youtube.com Two primary approaches are used: implicit and explicit solvent models. arxiv.orgnih.gov

Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. arxiv.orgdatapdf.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. arxiv.org

Explicit Models: In this approach, individual solvent molecules are included in the calculation. While computationally much more expensive, this method can capture specific solute-solvent interactions like hydrogen bonding, which may be crucial for accurately describing the system's behavior. arxiv.org

Hybrid models that combine a few explicit solvent molecules in the first solvation shell with a surrounding continuum are also employed to balance accuracy and computational cost. youtube.com For dihydropyrrolone systems, the choice of solvent can affect conformational equilibria, reaction barriers, and spectroscopic properties, making accurate solvation modeling essential.

Analysis of Energetics (e.g., Free-energy profiles, Zero-Point Energy Corrections)

A comprehensive understanding of a reaction mechanism requires an analysis of its energetics. DFT calculations can be used to construct a free-energy profile, which maps the change in Gibbs free energy as reactants are converted into products. researchgate.netchemrxiv.orgresearchgate.net This profile reveals the relative energies of all intermediates and transition states. acs.orgarxiv.org

The electronic energies obtained from DFT calculations must be corrected to be compared with experimental thermodynamic data. A critical correction is the Zero-Point Energy (ZPE), which accounts for the vibrational energy of the molecule at 0 Kelvin. science.govchemrxiv.org ZPE is calculated from the vibrational frequencies obtained from a frequency calculation, which should also confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). researchgate.net Further thermal corrections can be added to calculate enthalpies and Gibbs free energies at specific temperatures.

Table 4: Energy Components for a Stationary Point in a Dihydropyrrolone Calculation

| Energy Component | Typical Value (Hartree) | Description |

|---|---|---|

| Electronic Energy (E_elec) | -478.123456 | The total electronic energy from the DFT calculation. |

| Zero-Point Energy Correction (ZPE) | +0.158972 | Correction for the vibrational energy at 0 K. |

| Enthalpy Correction (H_corr) | +0.167834 | Thermal correction to obtain the enthalpy at a given temperature (e.g., 298.15 K). |

| Gibbs Free Energy Correction (G_corr) | +0.125468 | Correction including entropic effects to obtain the Gibbs free energy. |

| Final Gibbs Free Energy (G) | -477.997988 | The sum of the electronic energy and the Gibbs free energy correction. |

Molecular Modeling and Dynamics Simulations of Lactam Derivatives

While DFT provides detailed electronic information about static structures, molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org For flexible molecules like lactam derivatives, MD simulations can explore the conformational landscape, revealing how the molecule moves, folds, and interacts with its environment. nih.govnih.govmdpi.comehu.es

MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. These simulations can be run for nanoseconds or longer, providing a trajectory that describes the positions and velocities of all atoms over time. Analysis of this trajectory can reveal:

Conformational Preferences: Identifying the most populated shapes of the molecule in solution.

Dynamic Interactions: Observing how the lactam interacts with solvent molecules or other solutes.

Structural Stability: Calculating metrics like the Root Mean Square Deviation (RMSD) to assess how much the structure deviates from an initial state.

These simulations are particularly useful for understanding how substituted dihydropyrrolones might interact with biological targets or for studying the process of self-assembly.

Conformational Analysis and Stability

The biological activity and physical properties of dihydropyrrol-2-one derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds.

Computational methods are essential for identifying the stable conformers of a molecule and determining their relative energies. A variety of techniques can be employed, ranging from molecular mechanics, which uses classical physics to model molecular interactions, to more accurate but computationally intensive quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2). nih.gov

The process typically involves a systematic or stochastic search of the conformational space to locate various energy minima. The stability of each conformer is then evaluated by calculating its Gibbs free energy. The conformer with the lowest free energy is considered the most stable. The results of these analyses are crucial for understanding how the molecule will behave in different environments and how it will interact with biological targets. cwu.edu

For a molecule like this compound, conformational analysis would focus on the puckering of the five-membered ring and the orientation of the three methyl substituents. The relative energies of these conformers can be influenced by steric hindrance and other non-covalent interactions.

Table 1: Methodologies in Conformational Analysis

| Method | Description | Application to Dihydropyrrol-2-ones |

| Molecular Mechanics (MM) | Uses a simplified classical model of energy to rapidly calculate molecular geometries and energies. | Initial screening of a large number of possible conformations to identify low-energy candidates for further analysis. |

| Semi-empirical Methods | A quantum mechanical method that uses parameters derived from experimental data to simplify calculations. | Faster than ab initio methods, suitable for larger dihydropyrrol-2-one derivatives or for preliminary energy calculations. |

| Ab initio Methods (e.g., MP2) | A set of quantum chemistry methods based on first principles, without the use of experimental parameters. nih.gov | Provides high-accuracy energy and geometry calculations for key conformers identified by other methods. nih.gov |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron correlation via a functional of the electron density. | A good balance of accuracy and computational cost, widely used for geometry optimization and energy calculations of dihydropyrrol-2-one conformers. |

Structure-Chiroptical Properties Relationships via Computational Methods

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is a powerful tool for determining the absolute configuration of chiral molecules. nih.gov Computational methods have become indispensable for interpreting these experimental spectra. nih.govvt.edu

Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to simulate ECD and ORD spectra. nih.govrespectprogram.orgrespectprogram.orgunits.it The process involves first obtaining the optimized geometries of the stable conformers of the chiral molecule. Then, for each conformer, the chiroptical properties are calculated. The final simulated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. researchgate.net

By comparing the computationally predicted spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. vt.edu This is particularly valuable for complex molecules like substituted dihydropyrrol-2-ones where multiple stereocenters may be present. The accuracy of the calculated spectra is highly dependent on the quality of the conformational analysis and the chosen level of theory. vt.edu

Table 2: Computational Workflow for Chiroptical Properties

| Step | Description | Details |

| 1. Conformational Search | Identify all low-energy conformers of the molecule. | Use methods like Molecular Mechanics or DFT. |

| 2. Geometry Optimization | Optimize the geometry of each conformer at a higher level of theory. | Typically DFT with a suitable basis set. |

| 3. TD-DFT Calculations | Calculate the excitation energies and rotational strengths for each conformer. nih.gov | This provides the individual ECD spectrum for each conformer. |

| 4. Boltzmann Averaging | Average the individual spectra based on the relative free energies of the conformers. | The final spectrum represents the predicted chiroptical properties at a given temperature. |

| 5. Comparison with Experiment | Compare the simulated spectrum with the experimental ECD or ORD data. | A good match allows for the assignment of the absolute configuration. |

Ligand-Based Drug Design Methodologies (Theoretical Framework)

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methodologies are employed to design new, more potent molecules. wikipedia.orgnih.gov These methods are based on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov

One of the key LBDD techniques is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

The process of generating a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. This model can then be used as a 3D query to screen large chemical databases for new molecules that match the pharmacophore, and thus are likely to be active.

Another important LBDD approach is the development of Quantitative Structure-Activity Relationship (QSAR) models, which will be discussed in the next section.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfiveable.me The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. fiveable.me

The development of a QSAR model involves several key steps:

Data Set Selection : A diverse set of molecules with known biological activities is chosen as the training set. fiveable.me

Descriptor Calculation : A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. fiveable.me

Model Validation : The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a separate test set of molecules). tandfonline.com

A validated QSAR model can then be used to predict the biological activity of new, untested compounds, thereby guiding the design and optimization of more potent drug candidates. mdpi.com For dihydropyrrol-2-one systems, QSAR models can help identify the key structural features that influence their activity, such as the nature and position of substituents on the pyrrolidone ring. mdpi.comnih.govresearchgate.net

Table 3: Key Steps in QSAR Model Development

| Step | Description | Common Techniques |

| 1. Data Preparation | Collection and curation of a dataset of compounds with measured biological activity. | Training set and test set division. |

| 2. Descriptor Generation | Calculation of numerical values that represent various aspects of the molecular structure. | Topological, geometrical, electronic, and hydrophobic descriptors. |

| 3. Feature Selection | Selection of the most relevant descriptors that are correlated with the biological activity. | Genetic algorithms, stepwise regression. |

| 4. Model Construction | Development of a mathematical equation relating the selected descriptors to the activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). |

| 5. Model Validation | Assessment of the robustness and predictive ability of the QSAR model. | Leave-one-out cross-validation (q²), external validation (R²_pred). |

Theoretical Insights into Regio- and Stereoselectivity

Computational chemistry provides powerful tools for understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. escholarship.org For the synthesis of substituted dihydropyrrol-2-ones, such as this compound, theoretical studies can elucidate the factors that control the outcome of a reaction.

Density Functional Theory (DFT) is frequently used to model the potential energy surface of a reaction. nih.govresearchgate.netmdpi.comsciforum.net By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be identified. The regioselectivity of a reaction, which is the preference for one direction of bond formation over another, can be explained by comparing the activation energies of the different possible transition states. mdpi.commdpi.com The pathway with the lowest activation energy will be the kinetically favored one. illinois.edusemanticscholar.org

Similarly, stereoselectivity, the preference for the formation of one stereoisomer over another, can be understood by analyzing the energies of the diastereomeric transition states. nih.gov Factors such as steric hindrance and electronic effects in the transition state geometry can be quantified through these calculations. For cycloaddition reactions, which are often used to construct heterocyclic rings, frontier molecular orbital (FMO) theory can also provide qualitative insights into the observed selectivity. illinois.edu

These theoretical insights are invaluable for designing synthetic routes that lead to the desired regio- and stereoisomer of a target molecule with high selectivity.

Advanced Applications of Dihydropyrrol 2 One Scaffolds in Chemical Research

Role in Complex Natural Product Synthesis and Analog Design

The α,β-unsaturated γ-lactam core of dihydropyrrol-2-ones is a structural motif present in various biologically active natural products, making these scaffolds valuable starting materials for their synthesis. Researchers utilize them as versatile precursors for constructing more complex molecular architectures, including various alkaloids. tubitak.gov.tr For instance, the antitumor alkaloid Jatropham and the platelet aggregation inhibitor PI-091 are natural products that feature the pyrrolinone structure. tubitak.gov.tr

The synthesis of analogs of natural products like piperine, an alkaloid from Piper nigrum, can leverage diene scaffolds that are accessible through synthetic pathways involving dihydropyrrol-2-one precursors. researchgate.net Furthermore, the strategic design of synthetic routes allows for the creation of unique diarylazoxy scaffolds found in natural products such as Azoxymycin A, B, and C. researchgate.net The ability to functionalize the dihydropyrrol-2-one ring at various positions provides a platform for generating diverse analogs, enabling detailed structure-activity relationship (SAR) studies to optimize biological activity.

Contributions to Material Science and Functional Materials

The inherent chemical properties of the dihydropyrrol-2-one scaffold have led to its exploration in the field of material science, particularly for creating functional materials with tailored properties.

A significant application of dihydropyrrol-2-one derivatives in material science is the development of antimicrobial surfaces. By covalently attaching dihydropyrrol-2-one (DHP) compounds to polymer supports, researchers have created materials that effectively prevent bacterial colonization and biofilm formation. asm.org In one study, a DHP derivative was grafted onto polyacrylamide beads. asm.org These functionalized beads demonstrated a significant reduction in the bacterial load in a subcutaneous infection model involving Staphylococcus aureus, showcasing the potential of these materials for medical device applications. asm.org The covalent linkage ensures the stability and long-term activity of the antimicrobial agent on the material's surface. asm.orgnih.gov

While research on the specific compound 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is limited in this context, related heterocyclic structures like 1,4-dihydropyrrolo[3,2-b]pyrroles have demonstrated significant potential for applications in organic electronics due to their favorable optoelectronic properties. researchgate.netnih.gov These compounds, which consist of two fused five-membered rings, possess 10 π-electrons, making them suitable for use in electronic devices. researchgate.net The synthesis of various tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has yielded chromophores with high quantum fluorescence yields. researchgate.netnih.gov The optical properties of these materials can be fine-tuned by altering the substituents on the aromatic rings, which shifts the UV-vis absorbance and oxidation potentials. nih.gov For example, π-extended dihydropyrrolo[3,2-b]pyrrole chromophores exhibit absorbance maxima (λmax) values in the range of 368–434 nm. nih.gov

| Compound Class | Key Feature | Potential Application |

| DHP-Coated Polymers | Covalently attached dihydropyrrol-2-ones | Antimicrobial surfaces for medical devices |

| Dihydropyrrolo[3,2-b]pyrroles | Fused heterocyclic rings with 10 π-electrons | Organic electronics, functional dyes |

Catalytic Utility of Dihydropyrrolone Derivatives as Ligands or Organocatalysts

The use of dihydropyrrol-2-one derivatives directly as catalysts or as ligands in metal-catalyzed reactions is an emerging area of interest. While specific examples involving this compound are not extensively documented, the broader class of N-heterocycles is widely used in catalysis. For instance, N-heterocyclic carbenes (NHCs) have been employed in asymmetric catalysis, such as in the aza-Claisen reaction to produce optically active 3,4-dihydropyridin-2-ones. nih.govmdpi.com The structural features of dihydropyrrol-2-ones, including the presence of nitrogen and oxygen donor atoms and a chiral backbone, make them promising candidates for the design of novel ligands for asymmetric catalysis. Their rigid framework can provide a well-defined steric environment around a metal center, potentially leading to high enantioselectivity in catalytic transformations.

Dihydropyrrolones as Versatile Synthetic Building Blocks and Synthons

Dihydropyrrol-2-one derivatives are highly valued as versatile building blocks in organic synthesis. tubitak.gov.tr Their α,β-unsaturated lactam structure contains multiple reactive sites, allowing for a variety of chemical transformations. They can undergo conjugate additions, cycloadditions, and other reactions to introduce new functional groups and build molecular complexity. tubitak.gov.tr

Multi-component reactions (MCRs) are often employed for the efficient, one-pot synthesis of substituted dihydropyrrol-2-one derivatives. researchgate.net For example, a four-component reaction involving various amines, dialkyl acetylenedicarboxylates, and formaldehyde (B43269) can produce these structures in good yields under mild conditions. researchgate.net Once synthesized, these heterocyclic cores serve as crucial intermediates for accessing more complex molecules, including piperidines and other biologically active compounds. researchgate.netresearchgate.netnih.gov The 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a related pyrroline-containing structure, is a key precursor in the rational synthesis of hydroporphyrins like chlorins and oxochlorins. nih.gov

Biological Relevance of Dihydropyrrolones (Focus on Mechanism of Action in Research)

The most extensively studied application of dihydropyrrol-2-ones (DHPs) is in the field of microbiology, specifically as inhibitors of bacterial quorum sensing (QS). nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, regulate virulence, and form biofilms. nih.govmdpi.com By interfering with this system, DHPs can mitigate bacterial pathogenicity without exerting direct pressure on bacterial growth, which may reduce the likelihood of resistance development. asm.orgnih.gov

The mechanism of action is believed to be similar to that of furanones, which are natural QS inhibitors. asm.org In Gram-negative bacteria like Pseudomonas aeruginosa, DHPs act as antagonists of QS receptors such as LasR. nih.govnih.gov They likely interact with membrane-associated receptor proteins, preventing the binding of the native N-acylhomoserine lactone (AHL) signaling molecules. nih.gov This interference disrupts the expression of virulence genes; for example, surface-attached DHPs have been shown to repress the expression of a lasB-gfp reporter fusion in P. aeruginosa by 72%. nih.gov

In Gram-positive bacteria such as Staphylococcus aureus, the QS systems sarA and agr are thought to be the targets. asm.org DHPs have demonstrated the ability to prevent biofilm formation and bacterial adhesion in both P. aeruginosa and S. aureus. nih.gov

Table of Research Findings on DHP Quorum Sensing Inhibition

| Compound/System | Bacterium | Target Pathway | Observed Effect | Reference |

|---|---|---|---|---|

| DHP Analogues | P. aeruginosa | LasR-mediated QS | Up to 63.1% QS inhibition at 31.25 µM | nih.gov |

| Acetylene (B1199291) DHP Analogues | P. aeruginosa | QS-dependent phenotypes | 24–56% QS inhibition at 62.5 µM | mdpi.com |

| Surface-attached DHPs | P. aeruginosa | lasB gene expression | 72% repression of lasB-gfp reporter | nih.gov |

This focus on disrupting bacterial communication rather than killing the cells represents a promising alternative strategy to combat antibiotic-resistant infections. nih.gov

Mechanistic Studies of Quorum Sensing Inhibition (e.g., in Pseudomonas aeruginosa)

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression, including the production of virulence factors and the formation of biofilms. researchgate.net In the opportunistic pathogen Pseudomonas aeruginosa, the QS network is complex, involving at least three interconnected systems: las, rhl, and pqs. researchgate.net The las system, which sits at the top of this hierarchy, is controlled by the transcriptional regulator LasR and its cognate autoinducer molecule, N-(3-oxododecanoyl) homoserine lactone (3-oxo-C12-HSL). nih.govmdpi.com

Dihydropyrrol-2-one (DHP) scaffolds, including derivatives like this compound, have been identified as potent inhibitors of this communication pathway. mdpi.com The primary mechanism of inhibition involves the DHP molecule acting as an antagonist to QS receptors. nih.gov These compounds are designed to mimic the natural autoinducer molecules and bind to the ligand-binding domain of transcriptional regulator proteins like LasR. nih.gov However, unlike the natural ligand which activates the receptor, the DHP binding fails to induce the necessary conformational change for the receptor to activate the transcription of virulence genes.

Studies on various DHP analogues have shown effective inhibition of the LasR receptor. nih.gov Furthermore, research has demonstrated that DHPs can also interfere with the pqs system, which utilizes the Pseudomonas quinolone signal (PQS). brieflands.com By binding to and inhibiting receptors such as LasR and PqsR, DHPs effectively disrupt the entire QS cascade, leading to a significant reduction in the production of key virulence factors, such as the elastase encoded by the lasB gene, and a decrease in biofilm formation. nih.govnih.gov This anti-virulence approach is a promising strategy because it interrupts pathogenicity without exerting direct selective pressure that leads to antibiotic resistance. mdpi.com

| QS System | Transcriptional Regulator | Natural Autoinducer | Key Virulence Factors Regulated |

|---|---|---|---|

| las | LasR | N-(3-oxododecanoyl) homoserine lactone (3-oxo-C12-HSL) | Elastase (LasB), Proteases, Biofilm Formation |

| rhl | RhlR | N-butyryl homoserine lactone (C4-HSL) | Rhamnolipids, Elastase, Pyocyanin |

| pqs | PqsR (MvfR) | Pseudomonas quinolone signal (PQS) | Pyocyanin, Biofilm Formation |

Exploration of Dihydropyrrolone Roles in Cell Adhesion and Signaling Modulation (e.g., Integrin Interactions)

While the role of dihydropyrrolones as bacterial signaling modulators is well-established, their interaction with mammalian cell signaling pathways is an emerging area of research. Cell adhesion and the signaling cascades it initiates are fundamental to multicellular life, governing tissue architecture, immune responses, and cellular communication. mdpi.com Central to these processes are integrins, a family of transmembrane receptors that mediate cell-extracellular matrix and cell-cell interactions. mdpi.commdpi.com